Welcome to the BenchChem Online Store!
molecular formula C12H19N5O3S B8283604 6-(2,2-Dimethyl-4-sulfamoyl-1-butoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-60-5

6-(2,2-Dimethyl-4-sulfamoyl-1-butoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B8283604
M. Wt: 313.38 g/mol
InChI Key: LNALLUHBMZUXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05389633

Procedure details

Using 4-hydroxy-3,3-dimethyl-1-butanesulfonamide and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction was conducted as in Example 5 to produce the title compound. m.p. 214°-215° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:11])([CH3:10])[CH2:4][CH2:5][S:6]([NH2:9])(=[O:8])=[O:7].Cl[C:13]1[C:14]([CH3:22])=[CH:15][C:16]2[N:17]([N:19]=[CH:20][N:21]=2)[N:18]=1>>[CH3:10][C:3]([CH3:11])([CH2:4][CH2:5][S:6](=[O:7])(=[O:8])[NH2:9])[CH2:2][O:1][C:13]1[C:14]([CH3:22])=[CH:15][C:16]2[N:17]([N:19]=[CH:20][N:21]=2)[N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CCS(=O)(=O)N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction

Outcomes

Product
Name
Type
product
Smiles
CC(COC=1C(=CC=2N(N1)N=CN2)C)(CCS(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.